Cas no 1804485-80-0 (2-Cyano-3-(difluoromethyl)-4-hydroxypyridine)

2-Cyano-3-(difluoromethyl)-4-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine
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- Inchi: 1S/C7H4F2N2O/c8-7(9)6-4(3-10)11-2-1-5(6)12/h1-2,7H,(H,11,12)
- InChI Key: NTYWEMLCPVRYCV-UHFFFAOYSA-N
- SMILES: FC(C1C(C=CNC=1C#N)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 322
- XLogP3: 0.7
- Topological Polar Surface Area: 52.9
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024003399-1g |
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine |
1804485-80-0 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
Alichem | A024003399-250mg |
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine |
1804485-80-0 | 97% | 250mg |
$673.20 | 2022-04-02 | |
Alichem | A024003399-500mg |
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine |
1804485-80-0 | 97% | 500mg |
$960.40 | 2022-04-02 |
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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5. Book reviews
Additional information on 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine: A Comprehensive Overview
The compound 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine (CAS No. 1804485-80-0) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its synthesis, properties, applications, and the latest research findings surrounding this compound.
2-Cyano-3-(difluoromethyl)-4-hydroxypyridine is a heterocyclic compound characterized by a pyridine ring with substituents at positions 2, 3, and 4. The cyano group (-CN) at position 2 imparts strong electron-withdrawing properties, while the difluoromethyl group (-CF₂H) at position 3 introduces fluorine atoms, which are known for their ability to enhance bioavailability and stability in pharmaceutical compounds. The hydroxyl group (-OH) at position 4 adds hydrophilic character to the molecule, making it suitable for various chemical reactions and biological interactions.
Recent studies have highlighted the potential of 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine as a precursor in the synthesis of advanced materials and bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The presence of fluorine atoms in the molecule has been shown to improve drug-target binding affinity, making it a valuable intermediate in medicinal chemistry.
The synthesis of 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable precursor followed by fluorination and hydroxylation steps. The exact synthetic pathway may vary depending on the desired purity and scale of production. However, advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly.
From an analytical standpoint, 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods provide insights into the molecular structure, functional groups, and purity of the compound. Recent advancements in high-resolution mass spectrometry have further enhanced the accuracy of molecular weight determination for this compound.
In terms of applications, 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine has shown promise in several fields. In pharmaceuticals, it serves as a building block for developing bioactive molecules with improved pharmacokinetic properties. In materials science, it is being investigated for its potential in creating advanced polymers and coatings with enhanced mechanical and thermal stability.
One of the most exciting developments involving 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine is its role in green chemistry initiatives. Researchers have demonstrated that this compound can be used as a catalyst or a reactant in environmentally benign chemical processes. Its ability to facilitate selective transformations under mild conditions makes it an attractive candidate for sustainable chemical manufacturing.
Moreover, recent computational studies have provided deeper insights into the electronic properties of 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine. Quantum mechanical calculations reveal that the cyano group significantly influences the molecule's electron distribution, while the fluorinated methyl group enhances its stability against oxidation or reduction reactions. These findings are crucial for understanding its reactivity in various chemical environments.
In conclusion, 2-Cyano-3-(difluoromethyl)-4-hydroxypyridine (CAS No. 1804485-80-0) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and analytical techniques, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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